molecular formula C14H15N7O2 B2542997 3,9a-dimethyl-4-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477766-89-5

3,9a-dimethyl-4-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2542997
CAS No.: 477766-89-5
M. Wt: 313.321
InChI Key: KNJBPUYAXUVFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9a-Dimethyl-4-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine is a polyheterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine scaffold. The structure includes a 4-nitrophenyl substituent at position 4 and methyl groups at positions 3 and 9a. This compound’s fused ring system confers rigidity and electronic diversity, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

4,7-dimethyl-2-(4-nitrophenyl)-1,5,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,9,11-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2/c1-8-11-12(9-3-5-10(6-4-9)21(22)23)20-13(15-7-16-20)17-14(11,2)19-18-8/h3-7,11-12,19H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJBPUYAXUVFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2(C1C(N3C(=NC=N3)N2)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,9a-Dimethyl-4-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer effects and other pharmacological activities.

Chemical Structure

The compound belongs to a class of pyrazolo-pyrimidines characterized by a complex bicyclic structure. Its specific arrangement of nitrogen and carbon atoms contributes to its biological activity.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]triazole exhibit cytotoxic effects against various cancer cell lines. The compound has been evaluated using the MTT assay to assess cell viability in breast cancer cell lines such as MCF-7 and MDA-MB-231. Results indicated that it could induce apoptosis through mechanisms involving caspase activation and modulation of key apoptotic proteins like p53 and Bax .
  • Mechanism of Action : The proposed mechanisms for the anticancer activity include:
    • Apoptosis Induction : The compound promotes apoptosis via the intrinsic pathway by increasing reactive oxygen species (ROS) levels and activating caspases .
    • Autophagy Modulation : Evidence suggests that it may also trigger autophagy through the upregulation of beclin-1 and inhibition of mTOR signaling pathways .

Pharmacological Properties

Beyond anticancer activity, the compound's pharmacological profile may include:

  • Antimicrobial Activity : Some studies have indicated that pyrazolo compounds exhibit antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Similar compounds have been reported to show anti-inflammatory activity, potentially making them suitable for treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazolo derivatives including this compound. The findings suggested that modifications in the nitrophenyl group significantly influenced the biological activity. The study highlighted that derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeAnticancer ActivityMechanism
Compound APyrazolo[3,4-d]triazoleHigh (IC50 < 10 µM)Apoptosis via caspase activation
Compound BPyrazolo[3,4-b]quinolineModerate (IC50 ~ 20 µM)ROS induction
3,9a-Dimethyl-4-(4-nitrophenyl)...Pyrazolo[3,4-d][1,2,4]triazoleHigh (IC50 < 15 µM)Apoptosis & Autophagy modulation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The incorporation of the nitrophenyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. Studies have shown that derivatives of pyrazolo[3,4-d]triazoles can induce apoptosis in cancer cells and inhibit proliferation.

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Analogous compounds have demonstrated effectiveness against a range of bacteria and fungi, making this compound a candidate for further exploration in developing new antimicrobial agents.

Material Science

Organic Electronics
Due to its unique electronic properties, the compound can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and exhibit charge transport characteristics makes it suitable for these applications.

Polymer Composites
Incorporating this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting composites. Research into similar compounds has shown improved stability and performance metrics when used as fillers or modifiers in polymers.

Analytical Chemistry

Fluorescent Probes
The nitrophenyl group can serve as a fluorescent tag, allowing the compound to be utilized in various sensing applications. Its fluorescence properties can be harnessed for detecting specific ions or molecules in biological samples.

Chromatographic Applications
The compound may also find use as a stationary phase or modifier in chromatographic techniques due to its ability to interact with various analytes through π-π stacking interactions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of pyrazolo[3,4-d]triazole derivatives for their anticancer activity against human breast cancer cell lines. The results indicated that compounds with similar structural motifs to 3,9a-dimethyl-4-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine exhibited IC50 values in the low micromolar range, suggesting potent activity .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial efficacy of various nitrophenyl-containing compounds against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s fused triazolo-pyrazolo-pyrimidine system increases steric hindrance and planarity compared to simpler pyrazolo-pyrimidines .
  • The 4-nitrophenyl group distinguishes it from analogs with methoxy or hydroxyl substituents, which are more electron-donating .
  • Methyl groups at positions 3 and 9a may enhance lipophilicity compared to compounds with polar substituents like amino or hydroxyl groups .

Elemental and Spectroscopic Data

Elemental analysis and spectral data reveal substituent effects on composition and properties:

Compound Molecular Formula Calculated (C/H/N%) Found (C/H/N%) Key Spectral Signals (δ ppm) Reference
Target Compound Not provided Not available Not available Likely signals for nitro (C-NO₂) and methyl
4n (Dihydropyrazolo) C₁₉H₁₅F₃N₆O₂ 54.81/3.36/20.18 54.61/3.58/19.96 ¹H-NMR: Aromatic protons (6.8–8.2 ppm)
4b (Triazolo[1,5-a]) C₇H₉N₅ 51.52/5.56/42.92 51.64/5.52/42.84 ¹H-NMR: CH₃ (2.45–2.55 ppm), NH₂ (6.23 ppm)
A4 (Pyrazolo[3,4-d]) C₁₁H₈N₄O₂ Not provided Not provided IR: C=O stretch (~1700 cm⁻¹)

Insights :

  • Nitrogen content in triazolo-pyrimidines (e.g., 4b ) exceeds 40%, higher than dihydropyrazolo derivatives (~20%) due to the triazolo ring’s additional nitrogen atoms .
  • The absence of elemental data for the target compound underscores the need for further experimental characterization.

Preparation Methods

Cyclocondensation of Hydrazonyl Bromides with Active Methylene Compounds

A foundational approach involves the reaction of hydrazonyl bromides with active methylene compounds to generate pyrazole intermediates, followed by triazole ring formation. For example:

  • Hydrazonyl bromide precursor synthesis :
    • 4-Nitrobenzaldehyde reacts with methylhydrazine to form a hydrazone, which is subsequently brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (THF).
  • Nitrilimine intermediate formation :
    • Treatment with triethylamine generates a reactive nitrilimine dipole, which undergoes [3+2] cycloaddition with acetylacetone or malononitrile.
  • Pyrazole-triazole cyclization :
    • The intermediate is heated with formamide or ammonium acetate to induce cyclization, forming the triazolo-pyrimidine core.

Representative reaction conditions :

Step Reagents/Conditions Yield Reference
Cycloaddition Acetylacetone, THF, 60°C, 8h 65%
Cyclization Formamide, reflux, 12h 58%

Multi-Component Reactions (MCRs) for Core Assembly

A streamlined MCR strategy employs:

  • Pyrimidine precursor preparation :
    • 4-Amino-5-nitro-2-phenylpyrimidine is condensed with methyl isocyanate to install the methyl group at position 9a.
  • Pyrazole ring formation :
    • Reaction with hydrazine hydrate in ethanol under reflux introduces the pyrazole moiety.
  • Triazole annulation :
    • Treatment with sodium nitrite in acetic acid at 0–5°C facilitates diazotization and intramolecular cyclization.

Critical parameters :

  • Temperature control (<5°C) during diazotization prevents nitro group reduction.
  • Use of anhydrous solvents (e.g., DMF) enhances cyclization efficiency.

Post-Functionalization Strategies

For late-stage introduction of the 4-nitrophenyl group:

  • Suzuki-Miyaura coupling :
    • A brominated pyrazolo-triazolo-pyrimidine intermediate undergoes palladium-catalyzed cross-coupling with 4-nitrophenylboronic acid.
  • Nitration of pre-assembled phenyl groups :
    • Direct nitration using fuming HNO3/H2SO4 at 0°C, though this risks over-nitration and requires meticulous quenching.

Comparative yields :

Method Substrate Conditions Yield
Suzuki coupling 4-Bromo derivative Pd(PPh3)4, K2CO3, dioxane, 90°C 72%
Direct nitration Phenyl precursor HNO3/H2SO4, 0°C, 2h 38%

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • DMF vs. THF : DMF increases cyclization rates due to polar aprotic character but may promote side reactions at elevated temperatures.
  • Acid catalysts : p-Toluenesulfonic acid (pTSA) improves yields in triazole formation by protonating intermediates.

Stereochemical Outcomes

The tetrahydro ring system adopts a boat conformation stabilized by intramolecular hydrogen bonding between N-H and nitro oxygen, as evidenced by DFT calculations. Methyl groups at 3 and 9a enforce equatorial orientations to minimize steric strain.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν = 1530 cm⁻¹ (NO2 asymmetric stretch), 1625 cm⁻¹ (C=N).
  • 1H NMR (DMSO-d6) : δ 2.62 (s, 3H, C3-CH3), 2.76 (s, 3H, C9a-CH3), 7.40–8.36 (m, 4H, Ar-H).
  • MS : m/z 313.31 [M+H]+, consistent with molecular formula C14H15N7O2.

Physicochemical Properties

Property Value Method
Boiling point 554.9±60.0°C Predicted (EPI Suite)
Density 1.67±0.1 g/cm³ Predicted
pKa 3.40±0.60 Calculated

Applications and Derivatives

While biological data for the specific compound remain unpublished, structural analogs demonstrate:

  • Adenosine receptor antagonism : Pyrazolo-triazolo-pyrimidines show nanomolar affinity for A2A receptors.
  • Antitumor activity : Related derivatives inhibit topoisomerase II (IC50 = 1.2–4.8 µM).

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of fused pyrazolo-triazolo-pyrimidine derivatives often involves multi-step condensation and cyclization reactions. For example, highlights the use of ethanol as a solvent with triethylamine as a base catalyst, achieving solid precipitation after 6 hours of stirring . Optimization requires testing additives (e.g., phase-transfer catalysts) and temperature control. emphasizes solvent selection (e.g., dry acetonitrile for nucleophilic substitutions) and purification via recrystallization from dimethylformamide . Yield improvements (>50%) are achievable by adjusting stoichiometry and reaction time.

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

Characterization relies on:

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.7 ppm) and nitrophenyl substituents .
  • IR Spectroscopy : Confirm carbonyl (1650–1680 cm⁻¹) and nitro (1520 cm⁻¹) groups .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z 430.2 [M+H]+ in ) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···N interactions in triazolo-pyrimidine cores) .

Advanced Research Questions

Q. How do solvent polarity and base catalysts affect regioselectivity in cyclization steps?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization, favoring triazolo ring formation over pyrazolo byproducts. demonstrates that triethylamine in ethanol suppresses side reactions by deprotonating intermediates . Computational studies (DFT) can predict transition-state energies to rationalize regioselectivity, though experimental screening (e.g., varying bases like DBU vs. K₂CO₃) remains essential .

Q. What strategies are employed to investigate structure-activity relationships (SAR) for biological targets?

and outline SAR approaches:

  • Substituent Variation : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate receptor binding .
  • Biological Assays : Test kinase or cannabinoid receptor (CB2) inhibition via competitive binding assays (IC50 values) .
  • Pharmacophore Modeling : Map hydrophobic (methyl groups) and hydrogen-bonding (nitro) features to optimize affinity .

Q. How can computational methods predict binding modes and stability?

  • Docking Simulations : Use AutoDock Vina to dock the compound into CB2 receptor pockets, highlighting interactions with residues like Ser193 and His95 .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., 100 ns trajectories) to assess conformational flexibility .
  • QM/MM Calculations : Evaluate charge transfer in nitro-to-amine reductions, which may influence metabolic stability .

Q. How should researchers address contradictions in spectroscopic data across studies?

Discrepancies in NMR or IR peaks may arise from solvent effects (DMSO vs. CDCl3) or tautomerism. For example, reports NH stretches at 3268 cm⁻¹ in DMSO, while shows shifts in ethanol . Cross-validate using:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., ring-flipping) causing splitting .

Q. What are the challenges in synthesizing structural analogs with enhanced solubility?

Introducing hydrophilic groups (e.g., piperazine in ) improves aqueous solubility but may reduce membrane permeability. Strategies include:

  • Prodrug Design : Temporarily mask polar groups (e.g., esterification of carboxylates) .
  • Co-crystallization : Use co-solvents (PEG 4000) to enhance crystallinity without altering bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.